Fischer Esterification Reactivity: 2,4,6-Trimethylbenzoic Acid vs. Benzoic Acid
Under standard Fischer esterification conditions (methanol, HCl catalyst), 2,4,6-trimethylbenzoic acid fails to yield any ester product, whereas benzoic acid undergoes facile esterification to methyl benzoate [1]. The absence of measurable ester formation for 2,4,6-trimethylbenzoic acid is attributed to steric hindrance from the two ortho-methyl groups, which prevent the nucleophilic attack required for tetrahedral intermediate formation [2]. This steric blockade constitutes a qualitative but functionally absolute difference in reactivity.
| Evidence Dimension | Esterification yield under standard Fischer conditions |
|---|---|
| Target Compound Data | No ester obtained (0% yield) |
| Comparator Or Baseline | Benzoic acid: Esterification proceeds normally |
| Quantified Difference | Qualitative difference: reaction proceeds vs. reaction fails completely |
| Conditions | Methanol, HCl catalyst, standard Fischer esterification |
Why This Matters
Procurement for ester synthesis requires the specific sterically hindered acid for applications where the carboxylic acid must remain intact under esterification conditions, or for alternative activation pathways where benzoic acid is unsuitable.
- [1] McMurry, J. Organic Chemistry, 9th ed. Cengage Learning. Chapter 21.SE, Problem 55AP. View Source
- [2] Vaia. Step by Step Solution: Fischer esterification of 2,4,6-trimethylbenzoic acid. View Source
